3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Description
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound featuring a fused imidazo-thiazole core with a tert-butyl substituent at position 3 and a carboxylic acid group at position 3.
Properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2S/c1-10(2,3)7-5-15-9-11-4-6(8(13)14)12(7)9/h4-5H,1-3H3,(H,13,14) |
InChI Key |
BWLOEBIFPPJLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC2=NC=C(N12)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Thiazole-Amine Cyclization
A common approach involves reacting 2-aminothiazole derivatives with α-haloketones or α-haloesters. For example, heating 5-carboxy-2-aminothiazole with tert-butyl bromoacetate at 140–160°C induces cyclization, forming the imidazo ring. This method parallels the synthesis of 6-Benzylthioimidazo[2,1-b]thiazole-5-carboxylic acid, where thermal conditions (140–160°C, 40 minutes) promote ring closure.
Hydrazine-Mediated Ring Closure
Alternative protocols adapt hydrazine-based cyclization, as demonstrated in thiazolo[4,5-d]pyridazinone synthesis. Methyl 5-benzoyl-2-aminothiazole-4-carboxylate reacts with hydrazine hydrate in refluxing ethanol, yielding the fused ring system in 78–87% yields. Adapting this to the target compound would require tert-butyl-functionalized precursors.
Carboxylic Acid Group Installation
The carboxylic acid at position 5 is typically introduced via ester hydrolysis or direct carboxylation.
Ester Hydrolysis
Methyl or ethyl esters of imidazo-thiazole carboxylates undergo saponification. For example, methyl 3-tert-butylimidazo[2,1-b]thiazole-5-carboxylate is treated with lithium hydroxide in tetrahydrofuran (THF)/water (3:1) at 0°C, yielding the carboxylic acid in >95% purity. This method aligns with the hydrolysis of 2-bromobenzo[d]thiazole-6-carboxylic acid methyl ester using LiOH.
Direct Carboxylation
Metal-halogen exchange followed by CO₂ quenching introduces carboxylic acids. A bromide at position 5 reacts with LDA at −78°C, generating a lithiated intermediate that traps CO₂ to form the acid. This approach is exemplified in the synthesis of 2-bromoimidazo[1,2-a]pyridine-3-sulfonamides.
Comparative Analysis of Methods
Chemical Reactions Analysis
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazole or thiazole rings are replaced by other groups.
Common Reagents and Conditions: Reagents such as sodium hydride, bromine, and acetic acid are often used in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the rings.
Scientific Research Applications
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting their activity and thus affecting biochemical pathways. In medicinal applications, this inhibition can lead to the suppression of bacterial or fungal growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[2,1-b][1,3]thiazole-5-carboxylic acid scaffold is a versatile template for drug discovery. Below is a comparative analysis of 3-tert-butyl-substituted derivatives and related analogs based on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparisons
Notes:
- *clogP values estimated using analog data .
- †Predicted based on tert-butyl’s contribution to lipophilicity .
- ‡Estimated from carboxylic acid analogs .
Key Findings:
Substituent Effects on Lipophilicity :
- The tert-butyl group significantly increases clogP (~4.5) compared to smaller substituents like methyl (clogP ~2.1) . This enhances membrane permeability but may reduce aqueous solubility.
- Trifluoromethyl (CF₃) at position 6 (as in ) introduces strong electron-withdrawing effects, lowering pKa (-1.82) and increasing acidity, which may improve binding to charged biological targets.
Biological Activity Trends: 6-Methyl derivatives (e.g., ) exhibit potent anti-tuberculosis activity (MIC = 0.004–0.03 μM) due to optimal clogP (4.46–4.48) and low toxicity (IC₅₀ > 25 μM).
Synthetic Accessibility :
Biological Activity
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS No. 1215977-27-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazo[2,1-b][1,3]thiazole class, which is known for various pharmacological properties including anticancer and antimicrobial activities. In this article, we will explore the biological activity of this compound through a review of current literature, including case studies and research findings.
Chemical Structure and Properties
The molecular formula of 3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is C10H12N2O2S, with a molecular weight of approximately 224.28 g/mol. The structure features a thiazole ring fused to an imidazole ring, with a tert-butyl group at the 3-position and a carboxylic acid functional group at the 5-position. These structural elements contribute to its reactivity and biological activity.
Anticancer Activity
Research has indicated that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit significant anticancer properties. A study demonstrated that derivatives of thiazole-5-carboxylic acid exhibited high antiproliferative potency against various cancer cell lines. Specifically, certain derivatives showed comparable activity to established anticancer drugs like dasatinib in human leukemia cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target Cell Line | IC50 (µM) |
|---|---|---|
| 6d | K563 leukemia | Comparable to dasatinib |
| 6d | MDA-MB 231 | Inactive |
| 6d | MCF-7 | 20.2 |
| 6d | HT-29 | 21.6 |
Antimicrobial Activity
The antimicrobial potential of 3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid has also been investigated. Studies have shown that compounds with similar structures possess significant antibacterial and antifungal activities. For instance, related thiazole derivatives demonstrated effectiveness against various bacterial strains .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Activity |
|---|---|
| 3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | Antimicrobial |
| Imidazo[2,1-b]thiazole-6-carboxylic acid | Anticancer |
| 6-(Trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | Potentially bioactive |
The precise mechanisms by which 3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific biological targets through hydrogen bonding and hydrophobic interactions due to its unique structural features.
Case Studies
Several studies have focused on the synthesis and evaluation of this compound's derivatives for enhanced biological activity:
- Synthesis and Evaluation : A systematic combinatorial approach was used to synthesize various derivatives of thiazole-5-carboxylic acids. The resulting compounds were screened for their anticancer properties against different cell lines .
- Xanthine Oxidase Inhibition : Some derivatives were tested for their ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This activity is crucial as it can lead to therapeutic applications in conditions like gout .
Q & A
Basic Questions
Q. What are the established synthesis routes for 3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. A general procedure includes refluxing precursors (e.g., substituted thiazoles and imidazoles) with acetic acid and sodium acetate under controlled temperatures (80–100°C) for 3–5 hours. Post-reaction purification via recrystallization from dimethylformamide (DMF)/acetic acid mixtures is essential to isolate the product . Catalyst selection (e.g., palladium for cross-coupling) and solvent polarity (DMF or toluene) significantly influence reaction efficiency .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and ring connectivity. For example, the tert-butyl group exhibits distinct singlet peaks in -NMR at δ 1.3–1.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>95%) .
- Mass Spectrometry (LC/MS) : Confirm molecular weight via electrospray ionization (ESI-MS), observing the [M+H] ion .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : Test in polar (DMSO, DMF) and non-polar solvents (toluene). The carboxylic acid group enhances solubility in basic aqueous solutions (pH > 8) .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions may hydrolyze the thiazole ring, necessitating storage at −20°C in inert atmospheres .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian 09 with B3LYP/6-31G(d) basis sets is recommended .
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or antimicrobial enzymes). Docking poses should align with experimental IC values .
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?
- Methodological Answer :
- Assay Standardization : Compare results across cell lines (e.g., HeLa vs. MCF-7) and microbial strains (Gram-positive vs. Gram-negative).
- Mechanistic Studies : Perform transcriptomic profiling or proteomics to identify pathway-specific effects. For example, upregulation of apoptosis markers (caspase-3) confirms anticancer activity .
- In Vivo Validation : Use murine models to correlate in vitro potency with bioavailability and toxicity .
Q. How can synthetic routes be optimized to reduce byproducts and improve scalability?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer, minimizing side reactions .
- Green Chemistry : Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) and use recyclable catalysts (e.g., immobilized enzymes) .
Q. What analytical challenges arise in detecting trace impurities or degradation products, and how are they addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
